2,4-Dimethyl-1,3-oxazole-5-carboxylic acid
Overview
Description
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the carboxylic acid group at the 5-position indicates that this compound could be a key intermediate or a functional moiety in various chemical syntheses, including the creation of peptidomimetics or biologically active compounds.
Synthesis Analysis
The synthesis of oxazole derivatives can be complex, involving multiple steps and various starting materials. For instance, derivatives of 1,2,4-triazole-3,5-dicarboxylic acid were synthesized from 3,5-dimethyl-1,2,4-triazole through oxidation processes . Similarly, 2-oxazolines were directly synthesized from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions . Although these methods do not directly describe the synthesis of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, they provide insight into the types of reactions and conditions that may be applicable for its synthesis.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution pattern on the ring, such as the dimethyl groups at the 2 and 4 positions, can influence the electronic distribution and the overall geometry of the molecule. For example, the X-ray diffraction analysis of related compounds has shown that substituents can cause the rings to be twisted with respect to each other, and intramolecular hydrogen bonds can be formed . These structural features are crucial for understanding the reactivity and interaction of the molecule with other chemical entities.
Chemical Reactions Analysis
Oxazole derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For instance, the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid involved the introduction of highly basic aliphatic amines into the oxazole ring . Additionally, the azoisoxazole compound was used for selective esterification of benzylic alcohols and phenols under Mitsunobu conditions . These reactions highlight the versatility of oxazole derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid would be influenced by its functional groups and molecular structure. The presence of the carboxylic acid group suggests that it would have acidic properties and could form salts and esters. The dimethyl groups could affect the compound's hydrophobicity and solubility in organic solvents. While the specific properties of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid are not detailed in the provided papers, the properties of related oxazole derivatives can be inferred from their molecular structures and substituents .
Scientific Research Applications
Synthesis and Transformation
- Derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized, providing a basis for further transformations in oxazole chemistry, particularly for introducing highly basic aliphatic amines (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Innovative Synthesis Methods
- A novel synthesis of 2,4,5-trisubstituted oxazoles was achieved through a tandem Ugi/Robinson-Gabriel sequence, using 2,4-dimethoxybenzylamine as an ammonia equivalent (Shaw, Xu, & Hulme, 2012).
Chemical Transformations
- Studies on the lithiation of methyl-substituted oxazole-carboxylic acids and carboxamides revealed methods for developing trisubstituted thiazoles and oxazoles, enhancing the versatility of these compounds in chemical synthesis (Cornwall, Dell, & Knight, 1991).
Applications in Polymer Chemistry
- In polymer chemistry, oxazole derivatives were used in the chain-end functionalization of poly(styryl)lithium, demonstrating the utility of these compounds in advanced polymer synthesis (Summers & Quirk, 1996).
Utilization in Natural Product Synthesis
- Oxazole scaffolds, including those derived from 2,4-dimethyl-1,3-oxazole-5-carboxylic acid, have been utilized in the synthesis of natural products, highlighting their importance in organic synthesis (Lombardo, Capdevila, Pasi, & Trombini, 2006).
Safety And Hazards
properties
IUPAC Name |
2,4-dimethyl-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(8)9)10-4(2)7-3/h1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFKHJNJFXGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360644 | |
Record name | 2,4-Dimethyl-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1,3-oxazole-5-carboxylic acid | |
CAS RN |
2510-37-4 | |
Record name | 2,4-Dimethyl-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dimethyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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